molecular formula C10H16ClN3O B14032299 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride

Cat. No.: B14032299
M. Wt: 229.71 g/mol
InChI Key: PPAVADVVCHDVMO-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxypyridin-2-yl group. It is commonly used in medicinal chemistry and drug discovery due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride typically involves the reaction of 4-methoxypyridine with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like DMF (Dimethylformamide) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is unique due to the presence of the methoxy group on the pyridine ring, which can influence its binding affinity and selectivity for certain receptors. This structural feature may enhance its therapeutic potential and make it a valuable compound in drug discovery.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)piperazine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H

InChI Key

PPAVADVVCHDVMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)N2CCNCC2.Cl

Origin of Product

United States

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